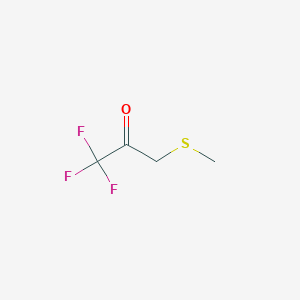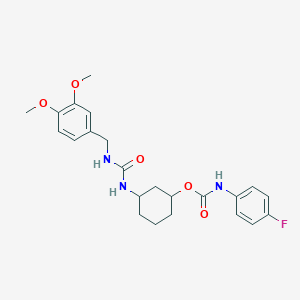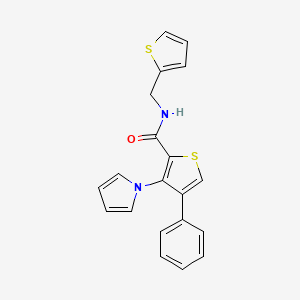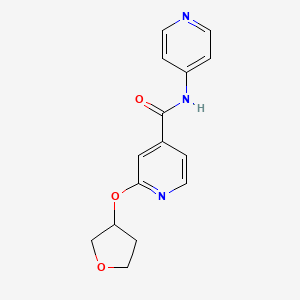
1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has been widely studied in the field of science due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and plays an important role in the development and function of B-cells. The inhibition of BTK by TAK-659 has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
Antimicrobial Agents : A study by Desai, Mahajan, and Chikhalia (2007) highlights the synthesis of novel aliphatic thiourea derivatives incorporating 1,3,5-s-triazine moiety, which are structurally similar to the compound . These compounds have shown promising in vitro antibacterial and antifungal activity against different microorganisms, suggesting potential applications as antimicrobial agents (Desai, Mahajan, & Chikhalia, 2007).
Acetylcholinesterase Inhibitors : Research conducted by Vidaluc et al. (1995) describes the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related to the compound . These derivatives were assessed for antiacetylcholinesterase activity, aiming to optimize interactions with enzyme hydrophobic binding sites, highlighting their potential as enzyme inhibitors (Vidaluc et al., 1995).
Pharmacological Research Tools : Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, structurally similar to the compound . This agonist, identified through a functional cell-based screen, could be valuable as a pharmacological research tool and potentially as a drug lead, demonstrating the utility of such compounds in drug discovery and receptor studies (Croston et al., 2002).
Corrosion Inhibition : Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments. These derivatives, including compounds structurally similar to the query compound, showed efficient corrosion inhibition, indicating their potential use in material science and engineering (Mistry et al., 2011).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-14-2-1-3-15(10-14)20-17(22)19-11-16(13-4-9-24-12-13)21-5-7-23-8-6-21/h1-4,9-10,12,16H,5-8,11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJYDHFIFJSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)



![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)

![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)




![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime](/img/structure/B2964629.png)